
6H-1,2-Oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-1,2-Oxazine is a heterocyclic compound characterized by a six-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,2-oxazines can be achieved through several methods. One common approach involves the condensation of β,γ-unsaturated oximes with hypervalent iodine reagents. This reaction typically proceeds under mild conditions and yields the desired oxazine in moderate to good yields . Another method involves the condensation of 4-oxocarboxylic acids with hydroxylamine in the presence of pyridine or sodium acetate .
Industrial Production Methods: Industrial production of 6H-1,2-oxazines often relies on scalable synthetic routes that ensure high yields and purity. The use of catalytic carbonylation of aromatic oximes and palladium-catalyzed transformations are some of the methods employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 6H-1,2-Oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents are commonly used for the oxidation of 6H-1,2-oxazines.
Reduction: Reduction reactions often involve the use of metal hydrides or catalytic hydrogenation.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield isoxazoles, while reduction reactions can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
6H-1,2-Oxazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6H-1,2-oxazine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR) and protein tyrosine phosphatase (PTP) enzymes, which are crucial for bacterial growth and survival . The binding of these compounds to the active sites of the enzymes disrupts their normal function, leading to antibacterial effects.
Comparación Con Compuestos Similares
Isoxazoles: These compounds share a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
1,3-Oxazines: These compounds have the oxygen and nitrogen atoms in different positions within the ring.
Morpholine: A tetrahydro-1,4-oxazine, which is structurally related but lacks the double bonds present in 6H-1,2-oxazine.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
289-83-8 |
|---|---|
Fórmula molecular |
C4H5NO |
Peso molecular |
83.09 g/mol |
Nombre IUPAC |
6H-oxazine |
InChI |
InChI=1S/C4H5NO/c1-2-4-6-5-3-1/h1-3H,4H2 |
Clave InChI |
QFPDHKBNCJAOKJ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=NO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe](/img/structure/B13823358.png)
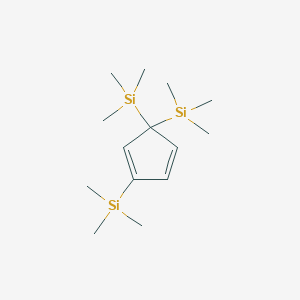
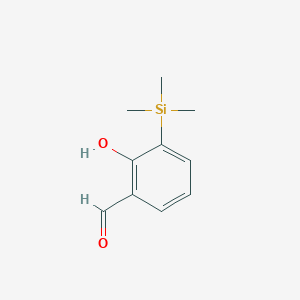
![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)
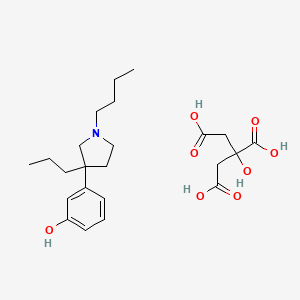
![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)
![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)


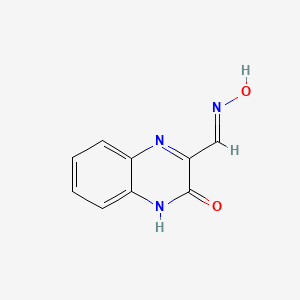
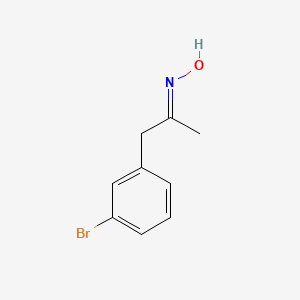
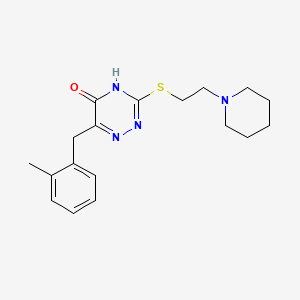

![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]](/img/structure/B13823455.png)
